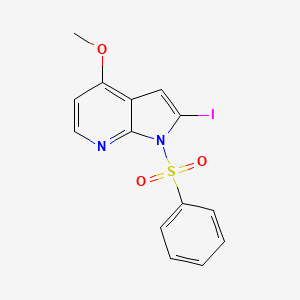
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Vue d'ensemble
Description
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, also known as MRS5698, is a selective agonist for the G protein-coupled receptor 88 (GPR88). This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine acts as a selective agonist for GPR88, which is a G protein-coupled receptor. When this compound binds to GPR88, it activates a signaling cascade that ultimately leads to the modulation of neuronal activity in the striatum. The exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, but it is thought to involve the regulation of dopamine release and uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine in lab experiments is its selectivity for GPR88, which allows for more precise modulation of neuronal activity in the striatum. However, one limitation is that the exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine. One area of interest is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and drug addiction. Another area of interest is the development of more selective agonists for GPR88, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism by which this compound modulates dopaminergic neurons in the striatum.
Applications De Recherche Scientifique
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has been studied extensively for its potential applications in neuroscience research. GPR88, the receptor that this compound selectively activates, is predominantly expressed in the striatum of the brain, a region that is involved in motor control and reward processing. Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction.
Propriétés
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[3,4,5-tris(trifluoromethyl)phenyl]borane](/img/structure/B3302370.png)

![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)









![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)